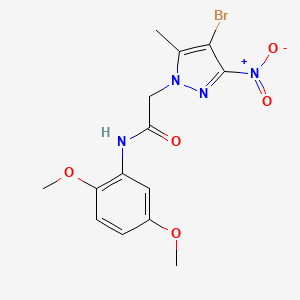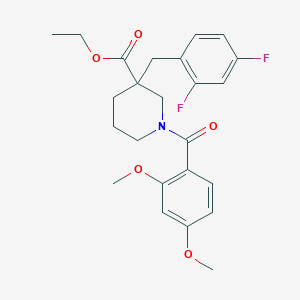![molecular formula C21H15BrN4O B6008687 4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6008687.png)
4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that features a quinazoline core, a bromophenyl group, and a hydrazinylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Formation of the Hydrazinylidene Linkage: This is typically done by reacting the quinazoline derivative with hydrazine or a hydrazine derivative under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with a phenol derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can interact with specific proteins, inhibiting their function. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the hydrazinylidene linkage can participate in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
- 4-[(E)-[[2-(4-chlorophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
- 4-[(E)-[[2-(4-fluorophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
Uniqueness
The uniqueness of this compound lies in its bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to specific targets.
Propiedades
IUPAC Name |
4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-9-7-15(8-10-16)20-24-19-4-2-1-3-18(19)21(25-20)26-23-13-14-5-11-17(27)12-6-14/h1-13,27H,(H,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDKBEVONTOR-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethoxyphenyl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B6008618.png)
![2-[(4-fluorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6008628.png)
![2-METHYL-5-[(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B6008641.png)
![N-(2-chlorobenzyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6008647.png)

![(2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6008656.png)

![1-{1-[3-(4-fluorophenyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6008662.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6008672.png)
![N-(1-methyl-4-piperidinyl)-5-[1-(2-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6008677.png)
![[1-[2-(2-Methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B6008684.png)
![5-acetyl-3-amino-4-(4-chlorophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6008690.png)
![5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6008695.png)
